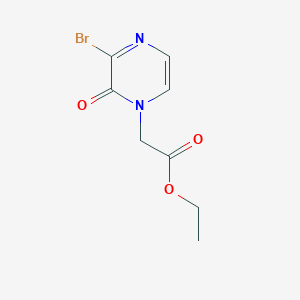

(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester

説明

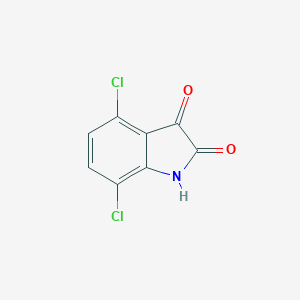

(3-Bromo-2-oxo-2H-pyrazin-1-yl)-acetic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Microbial Ester Production

Research has shown that certain microorganisms can produce organic esters as byproducts when utilizing organic compounds. This has been observed in yeast, particularly the Hansenula species, which are known to yield significant amounts of ester. These esters, like ethyl acetate, are formed under specific conditions, such as limited aeration or as a result of aerobic utilization of ethanol accumulated during the fermentation of glucose. This process and the influence of various environmental factors on ester production have been studied extensively (Tabachnick & Joslyn, 1953).

Esterification and Process Intensification Techniques

Ethyl acetate, a kind of ester, is widely used as a solvent in various industries, including paints, coatings, and pharmaceuticals. Various process intensification techniques have been reviewed to optimize the esterification process for ethyl acetate production. These techniques, such as Reactive distillation and microwave reactive distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The influence of various process parameters on the purity and overall production rate of ethyl acetate has been discussed in-depth (Patil & Gnanasundaram, 2020).

Ester-Based Lures in Pest Control

In agricultural settings, certain esters have been found effective as components in lures to attract pest species, optimizing pest control strategies. Research in Hungary, for instance, has demonstrated the field activity of lures containing pear ester and acetic acid for attracting microlepidopteran species, indicating a potential method to optimize female-targeted lures based on these ester components (Jósvai et al., 2016).

Plasticizer Exposure and Health Impact

Studies have explored the environmental exposure of humans to various esters used as plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Understanding the concentration of these esters' metabolites in the human body can provide insights into the potential health impacts of prolonged exposure to such chemicals used in everyday products (Silva et al., 2013).

Food Safety and Toxicity Concerns

Certain fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD esters), have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories, including refined edible oils and infant formula. Research on these esters covers their detection methods, formation mechanisms, and mitigation strategies, crucial for understanding their impact on food safety and human health (Gao et al., 2019).

将来の方向性

The future directions in the field of chemical synthesis involve the development of new methods and techniques for the synthesis of complex molecules. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

特性

IUPAC Name |

ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEBOUYDDYVNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)